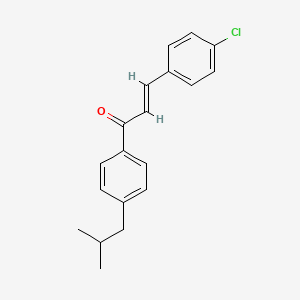
COPPER-BERYLLIUMALLOY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Copper-Beryllium Alloy, also known as Beryllium Copper and designated as C17200, is a high-performance copper alloy known for its unique combination of strength, hardness, and conductivity . It contains 0.5–3% beryllium and is often used due to its high strength and good conductivity of both heat and electricity . It has many specialized applications in tools for hazardous environments, musical instruments, precision measurement devices, bullets, and some uses in the field of aerospace .
Synthesis Analysis
The synthesis of Copper-Beryllium Alloy involves age hardening or precipitation hardening . The alloy is rapidly cooled from the annealing treatment, so the beryllium remains in solid solution with the copper. Then the alloy is given a precipitation or age hardening treatment for an hour or more at a temperature between 200 and 460°C .Molecular Structure Analysis
The molecular structure of Copper-Beryllium Alloy is a copper alloy with 0.5–3% beryllium . The high strength of the copper beryllium alloys is attained by age hardening or precipitation hardening .Chemical Reactions Analysis
The chemical reactions of Copper-Beryllium Alloy involve the formation of metastable precipitates by aging treatments from the α phase . The high-temperature oxidation behavior of a Cu–2.1Be commercial alloy was studied, and the corrosion products formed on the surface of the samples oxidized for 17 h at 850 °C in air consisted of BeO and copper oxides .Physical And Chemical Properties Analysis
Copper-Beryllium Alloy is a ductile, weldable, and machinable alloy . It is resistant to non-oxidizing acids, abrasive wear, and galling . It can be heat-treated for increased strength, durability, and electrical conductivity . It attains the greatest strength of any copper-based alloy and has a thermal conductivity of 62 Btu/h-ft-°F (107 W/m-K), which is 3–5 times higher than tool steel .Mechanism of Action
The mechanism of action of Copper-Beryllium Alloy involves the precipitation of a beryllium-containing phase from a supersaturated solid solution of mostly pure copper . The precipitation occurs during the slow cooling of the alloys because the solubility of beryllium in alpha copper decreases with decreasing temperature .
Future Directions
Copper-Beryllium Alloy is a high-performance copper alloy that offers unique mechanical and physical properties for a variety of applications. With its high strength, hardness, and electrical and thermal conductivity, it is a go-to choice for industries that require reliable and efficient materials . As the requirement for extended reliability and service life of industrial products increases, the demand for high-performance copper-beryllium (Cu-Be) will also increase .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Copper-Beryllium alloy involves the combination of Copper and Beryllium metals through a solid-state diffusion process.", "Starting Materials": [ "Copper metal", "Beryllium metal" ], "Reaction": [ "Clean the Copper and Beryllium metal surfaces to remove any impurities or surface oxides.", "Cut the metals into small pieces or strips to increase the surface area for better diffusion.", "Place the Copper and Beryllium pieces in a vacuum-sealed container to prevent oxidation during the reaction.", "Heat the container in a furnace to a temperature of around 800-900°C for several hours to allow the metals to diffuse and form a homogenous alloy.", "Cool the container slowly to room temperature to prevent cracking or deformation of the alloy.", "Remove the alloy from the container and polish the surface to remove any residual oxides or impurities." ] } | |
CAS RN |
11133-98-5 |
Molecular Formula |
C9H9N3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-Cyclobuta[de]quinoline](/img/structure/B1170105.png)
![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B1170112.png)
